Cas no 10553-10-3 (5-methoxy-7-nitro-1H-Indole)

5-methoxy-7-nitro-1H-Indole 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-7-nitro-1H-Indole
- 1H-Indole,5-methoxy-7-nitro-
- 5-Methoxy-7-nitroindole
- 5-methoxy-7-nitro-indole
- 7-Nitro-5-methoxy-indol
- AG-D-19158
- AK139852
- CTK4A3914
- Indole,5-methoxy-7-nitro- (7CI,8CI)
- FT-0739909
- 10553-10-3
- AKOS006330684
- DTXSID50646715
- I11364
- AMY9789
- SCHEMBL18825089
- DB-057889
-
- MDL: MFCD09263237
- インチ: 1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3
- InChIKey: XNGPVHABLSIDPD-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C2=C(C=CN2)C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 192.05354
- どういたいしつりょう: 192.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 70.8Ų
じっけんとくせい
- PSA: 68.16
- LogP: 2.60790
5-methoxy-7-nitro-1H-Indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A214167-1g |
5-Methoxy-7-nitro-1H-indole |
10553-10-3 | 95+% | 1g |
$492.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y0997658-5g |
5-methoxy-7-nitroindole |
10553-10-3 | 95% | 5g |
$1500 | 2025-02-20 | |
Chemenu | CM148302-1g |
5-methoxy-7-nitro-1H-indole |
10553-10-3 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM148302-1g |
5-methoxy-7-nitro-1H-indole |
10553-10-3 | 95% | 1g |
$426 | 2021-08-05 | |
eNovation Chemicals LLC | Y0997658-5g |
5-methoxy-7-nitroindole |
10553-10-3 | 95% | 5g |
$1500 | 2025-02-24 | |
eNovation Chemicals LLC | Y0997658-5g |
5-Methoxy-7-nitroindole |
10553-10-3 | 95% | 5g |
$1500 | 2024-08-02 | |
Alichem | A199007723-1g |
5-Methoxy-7-nitro-1H-indole |
10553-10-3 | 95% | 1g |
$459.55 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632752-1g |
5-Methoxy-7-nitro-1H-indole |
10553-10-3 | 98% | 1g |
¥4968.00 | 2024-08-09 |
5-methoxy-7-nitro-1H-Indole 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
5-methoxy-7-nitro-1H-Indoleに関する追加情報
5-Methoxy-7-Nitro-1H-Indole: A Comprehensive Overview
5-Methoxy-7-Nitro-1H-Indole, also known by its CAS number 10553-10-3, is a fascinating compound with a unique structure and a wide range of applications in various scientific fields. This compound belongs to the class of indole derivatives, which are known for their significant roles in biochemistry, pharmacology, and materials science. The molecule consists of an indole ring system with two substituents: a methoxy group at the 5-position and a nitro group at the 7-position. These functional groups contribute to its diverse chemical properties and reactivity.
The synthesis of 5-methoxy-7-nitro-1H-indole involves a series of well-established organic chemistry techniques. Typically, the indole ring is formed through the Paal-Knorr synthesis, which involves the cyclization of amino carbonyl compounds. The introduction of the methoxy and nitro groups is achieved through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the specific conditions and reagents used. The nitro group, being an electron-withdrawing substituent, significantly influences the electronic properties of the indole ring, making it more susceptible to various chemical transformations.
One of the most notable applications of 5-methoxy-7-nitro-1H-indole is in the field of drug discovery. The compound has been extensively studied for its potential as a lead molecule in the development of new pharmaceutical agents. Recent research has focused on its ability to modulate cellular signaling pathways, particularly those involving protein kinases and other enzymes. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development.
In addition to its pharmacological applications, 5-methoxy-7-nitro-1H-indole has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron transport layer or as a component in organic semiconductors. The presence of the nitro group enhances its electron-deficient nature, which is advantageous for charge transport in these devices.
The environmental impact of 5-methoxy-7-nitro-1H-indole has also been a topic of recent interest. Studies have investigated its biodegradation patterns and toxicity profiles under various environmental conditions. Understanding these aspects is crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 5-methoxy-7-nitro-1H-indole, with its CAS number 10553-10-3, is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new applications and insights into this compound's properties, it is likely to play an even more prominent role in future scientific advancements.
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